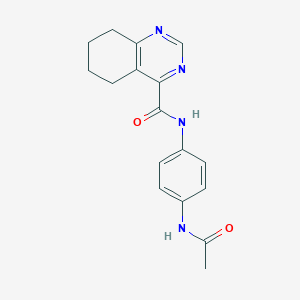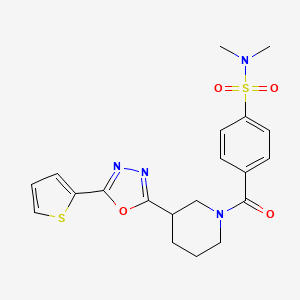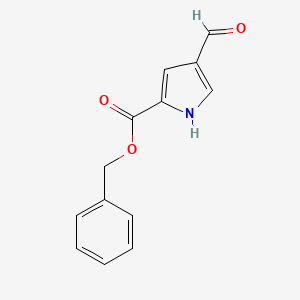![molecular formula C19H20FN3O3S B2736136 N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 879138-90-6](/img/structure/B2736136.png)
N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development
Research has demonstrated the use of related pyrimidineacetamides in developing radioligands for positron emission tomography (PET) imaging. For example, a study developed a selective radioligand, DPA-714, for imaging the translocator protein (18 kDa) using PET, showcasing the potential of pyrimidineacetamides in diagnostic imaging (Dollé et al., 2008).
Histamine H4 Receptor Ligand Development
A series of 2-aminopyrimidines, including compounds similar to N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide, was synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Antitumor Activities
Research on similar pyrimidine derivatives has highlighted their potential in antitumor activities. A study synthesized enantiomers of a related compound and found that they possess selective anti-tumor activities (Xiong Jing, 2011).
Herbicidal Activities
Research into N-substituted pyrimidineacetamide derivatives has shown promising herbicidal activities. One study synthesized a series of such compounds and found significant herbicidal activity against various weeds (Wu et al., 2011).
Vasopressin V1B Receptor Radioligand
A pyridopyrimidin-4-one derivative, closely related to the chemical structure , was investigated as a radioligand for the vasopressin V1B receptor. This compound showed high binding affinity and potential as a radiotracer in in vivo studies (Koga et al., 2016).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, related to the chemical structure , have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were evaluated for in vivo PET imaging in neuroinflammation models (Damont et al., 2015).
Properties
IUPAC Name |
N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-12(2)21-16(24)11-22-15-8-9-27-17(15)18(25)23(19(22)26)10-13-4-6-14(20)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASYEPFEJPWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)



![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)


